molecular formula C12H17NO B7900365 N-(2-methoxy-4-methylbenzyl)cyclopropanamine

N-(2-methoxy-4-methylbenzyl)cyclopropanamine

Cat. No.: B7900365
M. Wt: 191.27 g/mol
InChI Key: UDMSPUAQDIGHBT-UHFFFAOYSA-N
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Description

N-(2-methoxy-4-methylbenzyl)cyclopropanamine is an organic compound with the molecular formula C12H17NO It is a derivative of cyclopropanamine, where the cyclopropane ring is substituted with a benzyl group that has methoxy and methyl groups at the 2 and 4 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-4-methylbenzyl)cyclopropanamine typically involves the reaction of cyclopropanamine with 2-methoxy-4-methylbenzyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene, under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification techniques like distillation, crystallization, or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-4-methylbenzyl)cyclopropanamine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of a phenol derivative.

    Reduction: The compound can be reduced to remove the methoxy group, yielding a simpler benzylamine derivative.

    Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4), halogenation using bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products Formed

    Oxidation: Formation of 2-hydroxy-4-methylbenzylcyclopropanamine.

    Reduction: Formation of 4-methylbenzylcyclopropanamine.

    Substitution: Formation of various substituted benzylcyclopropanamines depending on the specific electrophile used.

Scientific Research Applications

N-(2-methoxy-4-methylbenzyl)cyclopropanamine has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

    Medicine: Explored for its potential use in drug development. Its structural features may contribute to the design of new pharmaceuticals with improved efficacy and safety profiles.

    Industry: Utilized in the production of specialty chemicals and materials. Its derivatives may find applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-methoxy-4-methylbenzyl)cyclopropanamine involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The methoxy and methyl groups on the benzyl ring can influence the compound’s binding affinity and selectivity for its targets. The cyclopropane ring may also play a role in stabilizing the compound’s interaction with its targets, enhancing its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methylbenzyl)cyclopropanamine
  • N-(2,3-dimethoxybenzyl)cyclopropanamine
  • N-(2-methoxybenzyl)cyclopropanamine

Uniqueness

N-(2-methoxy-4-methylbenzyl)cyclopropanamine is unique due to the presence of both methoxy and methyl groups on the benzyl ring. This specific substitution pattern can significantly influence the compound’s chemical reactivity and biological activity compared to its analogs. The combination of these substituents may enhance the compound’s stability, solubility, and interaction with molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[(2-methoxy-4-methylphenyl)methyl]cyclopropanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-9-3-4-10(12(7-9)14-2)8-13-11-5-6-11/h3-4,7,11,13H,5-6,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDMSPUAQDIGHBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CNC2CC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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